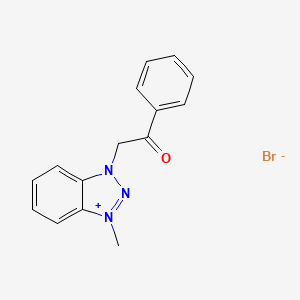

1-Methyl-3-(2-oxo-2-phenylethyl)-1H-1,2,3-benzotriazol-1-ium bromide

Description

1-Methyl-3-(2-oxo-2-phenylethyl)-1H-1,2,3-benzotriazol-1-ium bromide is a quaternary ammonium salt featuring a benzotriazolium core substituted with a methyl group at the 1-position and a 2-oxo-2-phenylethyl group at the 3-position, paired with a bromide counterion. This compound has been utilized in transition metal-free protocols for the synthesis of structurally versatile dibenzofurans, demonstrating its role as a key reagent in annulation reactions . Its structure combines electron-deficient aromaticity (benzotriazolium) with a ketone-containing substituent, enhancing electrophilicity and reactivity in organic transformations.

Properties

IUPAC Name |

2-(3-methylbenzotriazol-3-ium-1-yl)-1-phenylethanone;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N3O.BrH/c1-17-13-9-5-6-10-14(13)18(16-17)11-15(19)12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDNTGKEORSIKD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=NN(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-oxo-2-phenylethyl)-1H-1,2,3-benzotriazol-1-ium bromide typically involves a multistep processThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-oxo-2-phenylethyl)-1H-1,2,3-benzotriazol-1-ium bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-3-(2-oxo-2-phenylethyl)-1H-1,2,3-benzotriazol-1-ium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

Medicine: Research has indicated its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry: It is used in the production of polymers and as a stabilizer in the formulation of certain materials.

Mechanism of Action

The mechanism by which 1-Methyl-3-(2-oxo-2-phenylethyl)-1H-1,2,3-benzotriazol-1-ium bromide exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound can also interact with cellular pathways involved in apoptosis, leading to programmed cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The benzotriazolium core distinguishes this compound from related heterocyclic quaternary salts. Key analogues include:

- Imidazolium salts (e.g., 3-(2-bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide ): Simpler five-membered rings, widely used in ionic liquids and catalysis due to their tunable substituents.

- Pyridinium salts (e.g., 2-chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide ): Six-membered aromatic rings with nitrogen, often employed in charge-transfer complexes and nonlinear optics.

Substituent Effects :

- The 2-oxo-2-phenylethyl group in the target compound and pyridinium analogue introduces an electron-withdrawing ketone, enhancing electrophilicity at the α-carbon.

- Bromobenzyl or fluoroethyl substituents in imidazolium salts modify solubility and steric bulk, influencing their applications in ionic liquids or crystal engineering.

Physical and Chemical Properties

- Solubility : Imidazolium and benzotriazolium salts are typically polar, soluble in DMSO or acetonitrile.

- Stability : Benzimidazolium and benzotriazolium cores exhibit higher thermal stability due to extended aromatic systems compared to imidazolium.

- Characterization : Structures are confirmed via X-ray crystallography (e.g., ), NMR, and IR spectroscopy .

Biological Activity

1-Methyl-3-(2-oxo-2-phenylethyl)-1H-1,2,3-benzotriazol-1-ium bromide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H14BrN3O

- CAS Number : 132416-78-5

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is known to:

- Inhibit specific enzymes involved in cellular signaling pathways.

- Modulate the activity of kinases and phosphatases that play critical roles in cell proliferation and survival.

The exact molecular targets remain under investigation, but preliminary studies suggest that it may affect pathways associated with cancer progression and inflammation.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits notable biological activity:

Anticancer Activity

Studies have shown that 1-Methyl-3-(2-oxo-2-phenylethyl)-1H-benzotriazol can inhibit tumor cell growth in vitro. For instance:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

The compound demonstrated IC50 values ranging from 10 to 30 µM across these cell lines, indicating moderate potency against cancer cells.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It was found to scavenge free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

In animal models, the compound exhibited significant anti-inflammatory activity by reducing markers such as TNF-alpha and IL-6 in serum. This suggests potential therapeutic applications in inflammatory disorders.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | |

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Reduction of TNF-alpha and IL-6 levels |

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of benzotriazol derivatives. The results indicated that compounds similar to 1-Methyl-3-(2-oxo-2-phenylethyl)-1H-benzotriazol showed significant inhibition of cancer cell growth through apoptosis induction.

Case Study 2: In Vivo Anti-inflammatory Study

A murine model was used to assess the anti-inflammatory effects. Administration of the compound resulted in a marked decrease in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Research Question

- HPLC-MS : Quantifies purity (>99%) and detects hydrolytic byproducts (e.g., free benzotriazole).

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C for imidazolium analogs) .

- Moisture sensitivity : Store in desiccators with silica gel; prolonged exposure to humidity may degrade bromide counterions .

How does the crystal packing of this compound influence its reactivity in catalytic applications?

Advanced Research Question

Crystal structures (e.g., C–H···Br⁻ hydrogen bonds) dictate solid-state reactivity and solubility. For example:

- Hydrogen-bond networks : Stabilize the ionic lattice, reducing solubility in non-polar solvents .

- Cation geometry : Planar benzotriazolium cations enhance π-π stacking, relevant for catalytic support matrices .

Compare with imidazolium bromide analogs, where bulky substituents disrupt packing and increase ionic mobility .

What strategies mitigate challenges in reproducing catalytic performance data for reactions mediated by this compound?

Advanced Research Question

Reproducibility issues often stem from trace water or anion exchange. Solutions include:

- Anion metathesis : Replace Br⁻ with [NTf₂]⁻ via ion-exchange resins to reduce hygroscopicity .

- Strict drying protocols : Use Schlenk lines for solvent purification and gloveboxes for handling.

- Control experiments : Test catalytic activity with/without additives (e.g., TBAB) to isolate bromide-specific effects .

How can researchers validate the compound’s identity when commercial spectral libraries are unavailable?

Basic Research Question

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M]⁺) and isotopic pattern (Br⁻ contributes 1:1 M/M+2 ratio).

- FT-IR : Detect benzotriazole C–N stretches (~1600 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) from the 2-oxoethyl group .

- Cross-validate with synthetic intermediates : Compare intermediates (e.g., pre-alkylated benzotriazole) to isolate spectral contributions .

What computational methods are suitable for predicting the compound’s physicochemical properties?

Advanced Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-31+G(d,p) level to predict dipole moments and charge distribution .

- MD simulations : Model ionic liquid behavior in solvent mixtures (e.g., water/ethanol) to predict solvation effects .

- CODESSA-Pro : Predicts melting points and solubility parameters based on molecular descriptors .

How does the compound’s structure influence its toxicity profile in biological studies?

Advanced Research Question

While direct toxicity data for this compound is limited, imidazolium analogs show structure-activity relationships:

- Alkyl chain length : Longer chains (e.g., hexyl) increase membrane disruption .

- Anion effects : Br⁻ is less toxic than [PF₆]⁻ but may require cytotoxicity assays (e.g., MTT on HeLa cells) for validation .

Reference OECD guidelines (e.g., Test No. 423) for standardized protocols .

What are the best practices for documenting synthetic procedures to ensure reproducibility?

Basic Research Question

- Detailed logs : Record reaction temperatures (±2°C), stirring speeds, and solvent batch numbers.

- Characterization metadata : Include NMR spectrometer frequencies (e.g., 400 MHz) and crystallographic R-factors (e.g., <0.05) .

- Open data sharing : Deposit raw spectra and crystallographic data in repositories like CCDC or ICSD .

How can researchers address conflicting literature reports on the compound’s catalytic efficiency?

Advanced Research Question

- Systematic benchmarking : Compare turnover numbers (TON) under identical conditions (solvent, temperature, substrate ratio).

- Operando spectroscopy : Use in situ FT-IR or Raman to monitor reaction progress and intermediate formation .

- Meta-analysis : Apply statistical tools (e.g., PCA) to identify outliers in published datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.